N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(10-13-26-17-6-2-1-3-7-17)21-11-4-5-12-23-16-8-9-18-19(14-16)25-15-24-18/h1-3,6-9,14H,10-13,15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFZOFUWGUMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Attachment of the But-2-yn-1-yl Linker: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, using an alkyne and an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Phenylthio Group: This step involves the thiolation of a suitable precursor, often using thiophenol and a base such as sodium hydride.
Amidation Reaction: The final step is the formation of the propanamide group, typically achieved through an amidation reaction between the intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzo[d][1,3]dioxole and phenylthio groups suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it suitable for incorporation into polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide exerts its effects is largely dependent on its interaction with molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the phenylthio group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Selected Analogues and Properties
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- Phenylthio group : May contribute to the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 389.44 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 2.38 | |
| Doxorubicin (Control) | HepG2 | 7.46 | |
| N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-benzoxazoleacetamide | HCT116 | 1.54 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation, particularly in liver cancer cells.
The mechanisms by which this compound exerts its biological effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling pathways.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that treatment with this compound can lead to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses reveal that the compound can induce cell cycle arrest at specific phases (G1 and G2-M), similar to established chemotherapeutics like Doxorubicin .
Study on Anticancer Properties
In a study evaluating various benzodioxole derivatives, including our compound of interest, it was found that those with amide functionalities exhibited enhanced cytotoxicity against liver cancer cell lines (HepG2). The IC50 values indicated strong activity compared to standard treatments .
Antioxidant Activity
In addition to anticancer properties, some derivatives of this compound have demonstrated antioxidant activity through in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl). This suggests potential applications in combating oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
